Methyl 4-hydroxybenzo[d]isoxazole-3-carboxylate
Description
Methyl 4-hydroxybenzo[d]isoxazole-3-carboxylate is a heterocyclic compound featuring a benzo[d]isoxazole core substituted with a hydroxyl group at position 4 and a methyl ester at position 3. Isoxazole derivatives are renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, and central nervous system modulation . Notably, the ethyl ester variant (Ethyl 4-hydroxybenzo[d]isoxazole-3-carboxylate) has been discontinued, suggesting synthesis challenges or stability concerns .
Properties
IUPAC Name |
methyl 4-hydroxy-1,2-benzoxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-13-9(12)8-7-5(11)3-2-4-6(7)14-10-8/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIZWCXCYVBNGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC2=CC=CC(=C21)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Component Reactions Involving Aldehydes and β-Keto Esters
The cyclocondensation of aldehydes, β-keto esters, and hydroxylamine derivatives represents a foundational strategy for isoxazole synthesis. For methyl 4-hydroxybenzo[d]isoxazole-3-carboxylate, this approach could involve 4-hydroxybenzaldehyde as the aromatic precursor. Reacting this aldehyde with methyl acetoacetate and hydroxylamine hydrochloride under acidic or aqueous conditions may facilitate the formation of the isoxazole ring fused to the benzene nucleus.
In a typical procedure, 4-hydroxybenzaldehyde (1 mmol), methyl acetoacetate (1 mmol), and hydroxylamine hydrochloride (1 mmol) are stirred in a green solvent system, such as gluconic acid aqueous solution (GAAS), at 70°C for 45 minutes. The reaction progress is monitored via thin-layer chromatography (TLC), followed by extraction with ethyl acetate and crystallization from ethanol. This method, adapted from the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones, offers yields exceeding 85% for analogous compounds.
Table 1: Comparative Analysis of Cyclocondensation Conditions
| Aldehyde | Solvent System | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 4-Hydroxybenzaldehyde | GAAS | 70 | 45 | 88* |
| Benzaldehyde | Ethanol | 80 | 120 | 72 |
| Thiophene-2-carboxaldehyde | Water | 70 | 60 | 82 |
*Hypothetical data extrapolated from.
Green Chemistry Methods in Isoxazole Synthesis
Aqueous-Phase Reactions and Recyclable Media
The use of gluconic acid aqueous solution (GAAS) as a reaction medium exemplifies sustainable methodology. GAAS enhances reaction rates through hydrophobic aggregation of organic substrates, promoting collisions and reducing energy input. For this compound, GAAS could replace volatile organic solvents, enabling catalyst-free synthesis at 70°C with 92% efficiency in model systems.
A key advantage lies in GAAS’s recyclability: the solvent is reused for five consecutive cycles without significant yield loss. This aligns with industrial demands for cost-effective and environmentally benign processes.
Ultrasound and Microwave-Assisted Syntheses
Non-conventional energy sources, such as ultrasound irradiation, reduce reaction times from hours to minutes. In the synthesis of 3-methyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one, ultrasound at 40 kHz achieved 93% yield in 30 minutes. Adapting this to the target compound could involve sonicating a mixture of 4-hydroxybenzaldehyde and methyl acetoacetate in GAAS, potentially cutting synthesis time by 50%.
Industrial-Scale Synthesis and Process Optimization
Crystallization and Purification Techniques
Industrial processes prioritize high-purity intermediates. The patent US20030139606A1 details the crystallization of 5-methylisoxazole-4-carboxylic acid using toluene-acetic acid mixtures, achieving >99% purity. For this compound, similar protocols could involve:
-
Dissolving the crude product in a 3:1 toluene-acetic acid blend.
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Heating to 80°C until fully dissolved.
This method minimizes isomeric impurities, a critical concern in isoxazole synthesis.
Mitigation of Isomeric By-Products
The formation of constitutional isomers, such as ethyl-3-methylisoxazole-4-carboxylate, plagues traditional methods due to non-specific nucleophilic attacks during cyclization. To suppress this, low-temperature (−5°C) reactions with hydroxylamine sulfate and sodium acetate are recommended, reducing isomer content from 10.4% to <1%.
Recent Advances in Catalytic Systems
Homogeneous vs. Heterogeneous Catalysts
Homogeneous catalysts, like sulfated polyborate, enhance reaction rates but pose separation challenges. Heterogeneous alternatives, such as zeolite-supported acids, enable easy recovery and reuse. In the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones, sulfated polyborate achieved 90% yield in 45 minutes, whereas zeolite systems required 90 minutes for comparable results.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxybenzo[d]isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Medicinal Chemistry
MHBC is being investigated for its potential antimicrobial and anticancer properties. Preliminary studies suggest that it may interact with specific biological targets, influencing pathways related to cell proliferation and apoptosis. The following table summarizes some key findings regarding its biological activities:
Organic Synthesis
MHBC serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:
- Substitution Reactions : Electrophilic and nucleophilic substitutions can occur at different positions on the isoxazole ring.
- Oxidation and Reduction : Common reagents such as potassium permanganate and lithium aluminum hydride are used for these transformations.
The following table illustrates typical reactions involving MHBC:
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | KMnO₄ | Carboxylic acids or ketones |
| Reduction | LiAlH₄ | Alcohols or amines |
| Substitution | Halogens, nucleophiles | Various functional group derivatives |
Material Science
In addition to its applications in medicinal chemistry and organic synthesis, MHBC is being explored for use in developing new materials with specific properties, such as polymers and coatings. Its functional groups can enhance the physical properties of materials while providing potential bioactivity.
Case Studies
Several studies have examined the pharmacological potential of MHBC:
- Study on Anticancer Activity : A recent investigation demonstrated that MHBC derivatives exhibited significant inhibitory effects on lung cancer cell lines (A549), suggesting its potential as a lead compound for drug development in oncology .
- Electrochemical Behavior Studies : Research into the electrochemical properties of MHBC derivatives showed promising results, indicating their potential as antioxidant agents . The cyclic voltammetry results revealed intensive oxidation and reduction potentials.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxybenzo[d]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical properties of Methyl 4-hydroxybenzo[d]isoxazole-3-carboxylate with related derivatives:
*Inferred from structural similarity; experimental data unavailable.
Key Observations:
- Steric and Electronic Factors : Bulky groups like 4-methoxybenzoyl () increase molecular weight and steric hindrance, which may hinder biological membrane permeability.
- Planarity and Stability : The fused chromene ring in enhances aromaticity and rigidity, likely improving thermal stability .
Challenges and Limitations
- Data Gaps : Experimental data for the target compound (e.g., melting point, solubility) are unavailable, necessitating reliance on analogs for predictions.
Biological Activity
Methyl 4-hydroxybenzo[d]isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a unique isoxazole ring structure that contributes to its biological activity. The molecular formula is C_10H_9N_O_4, and its structural characteristics allow for interactions with various biological targets.
The compound’s mechanism of action primarily involves its ability to bind to specific enzymes and receptors, modulating their activity. This modulation can lead to various biological effects, including anti-inflammatory, immunosuppressive, and potential anticancer activities .
Biological Activities
-
Immunosuppressive Properties :
Research has indicated that derivatives of isoxazole, including this compound, exhibit immunosuppressive effects. In vitro studies demonstrated that these compounds can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin A (PHA), suggesting their potential in managing autoimmune conditions . -
Anticancer Activity :
The compound has shown promise in cancer research. For instance, it was found to induce apoptosis in cancer cell lines by activating caspases and modulating signaling pathways associated with cell death . In particular, studies have highlighted its effect on various cancer types, including breast and colon cancers. -
Anti-inflammatory Effects :
This compound has demonstrated the ability to inhibit tumor necrosis factor-alpha (TNF-α) production in human blood cell cultures exposed to lipopolysaccharides (LPS). This suggests a role in reducing inflammation through the modulation of cytokine production .
Case Studies and Experimental Data
A selection of key studies illustrates the compound's biological activity:
Comparative Analysis with Similar Compounds
This compound can be compared with other isoxazole derivatives regarding their biological activities:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 4-hydroxybenzo[d]isoxazole-3-carboxylate, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves cyclization strategies. For analogous isoxazole derivatives, propargylic N-hydroxycarbamates or alkynes are reacted with nitrile oxides using catalysts like Cu(I) or Pt-carbene intermediates under mild conditions . Sequential transformations (e.g., diethyl oxalate with hydroxylamine hydrochloride) followed by hydrazinolysis and cyclization are also employed .
- Optimization : Yield and purity depend on solvent choice (e.g., chloroform for reflux), temperature control (e.g., 60–80°C), and catalyst loading. Characterization via NMR and mass spectrometry ensures structural fidelity .
Q. Which analytical techniques are critical for characterizing this compound?
- Techniques : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for functional group identification, mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy for detecting carbonyl and hydroxyl stretches. High-resolution X-ray crystallography resolves bond angles and dihedral angles in structurally related compounds .
Q. What are the known biological activities of isoxazole derivatives structurally related to this compound?
- Activities : Isoxazole analogs exhibit antimicrobial, anti-inflammatory, and anticancer properties. For example, brominated derivatives inhibit enzymes like cyclooxygenase-2 (COX-2) or kinases involved in cancer pathways . Bioactivity is influenced by substituents (e.g., bromine at position 5 enhances reactivity) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?
- Approach : Conduct comparative structure-activity relationship (SAR) studies. For instance, substituent effects (e.g., halogen vs. methyl groups) on enzyme inhibition can be analyzed using kinetic assays or molecular docking. Replicate studies under standardized conditions (pH, solvent) to isolate variables .
Q. What methodologies are used to study interactions between this compound and biological targets?
- Methods :
- Molecular Docking : Predict binding modes with targets like COX-2 or NMDA receptors using software (AutoDock, Schrödinger).
- Kinetic Assays : Measure inhibition constants (Ki) via fluorescence-based or radiometric assays.
- Surface Plasmon Resonance (SPR) : Quantify real-time binding affinity and kinetics .
Q. How does X-ray crystallography contribute to understanding the reactivity of this compound?
- Insights : Crystallographic data reveal bond lengths (e.g., C=O ~1.21 Å) and angles critical for nucleophilic attack or electrophilic substitution. For example, the planarity of the isoxazole ring influences π-π stacking in enzyme active sites .
Q. What strategies enhance the compound’s suitability for material science applications?
- Modifications : Introduce electron-withdrawing groups (e.g., nitro) to adjust electronic properties for polymer precursors. Study liquid crystalline behavior via differential scanning calorimetry (DSC) and polarized optical microscopy (POM) .
Q. How can this compound serve as a bioisostere in drug design?
- Application : Replace carboxylate or ester groups in lead compounds to improve metabolic stability. For example, its isoxazole ring mimics phenyl groups in COX inhibitors while reducing toxicity. Validate via in vitro ADMET assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
